molecular formula C15H13NO2 B12599071 4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile CAS No. 917608-05-0

4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile

Katalognummer: B12599071
CAS-Nummer: 917608-05-0
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: DSSRVNOELQTNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H13NO2. It is a solid substance that appears as a colorless to pale yellow crystalline powder. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[4-(2-oxoethyl)phenoxy]benzonitrile.

    Reduction: Formation of 4-[4-(2-aminoethyl)phenoxy]benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile can be compared with other similar compounds such as:

    4-(2-Hydroxyethyl)benzonitrile: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    4-(2-Hydroxyethyl)phenol: Lacks the nitrile group, leading to different biological activities.

    4-(2-Aminoethyl)phenoxybenzonitrile: Contains an amino group instead of a hydroxyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

917608-05-0

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

4-[4-(2-hydroxyethyl)phenoxy]benzonitrile

InChI

InChI=1S/C15H13NO2/c16-11-13-3-7-15(8-4-13)18-14-5-1-12(2-6-14)9-10-17/h1-8,17H,9-10H2

InChI-Schlüssel

DSSRVNOELQTNJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCO)OC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.